molecular formula C8H6Br2N2 B13920046 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine

Cat. No.: B13920046
M. Wt: 289.95 g/mol
InChI Key: ZRRIFCUJGZUPCH-UHFFFAOYSA-N
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Description

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of bromine atoms at positions 6 and 8, along with a methyl group at position 5, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine typically involves the bromination of 5-methylimidazo[1,2-a]pyridine. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar brominating agents but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted imidazo[1,2-a]pyridines with different functional groups.

    Oxidized Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduced Products: Debrominated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazo[1,2-a]pyridine core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

The unique combination of bromine atoms at positions 6 and 8, along with the methyl group at position 5, makes this compound particularly versatile and valuable for various applications.

Properties

IUPAC Name

6,8-dibromo-5-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-5-6(9)4-7(10)8-11-2-3-12(5)8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRIFCUJGZUPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=NC=CN12)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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